molecular formula C8H12O6 B1528979 (3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid CAS No. 35522-89-5

(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid

Cat. No.: B1528979
CAS No.: 35522-89-5
M. Wt: 204.18 g/mol
InChI Key: YQQLEMAYGCQRAW-CXXDYQFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral tetrahydrofurodioxole derivative characterized by a fused furan-dioxolane ring system with hydroxyl and carboxylic acid functional groups. It serves as a critical intermediate in pharmaceutical synthesis, particularly for diabetes therapeutics like sotagliflozin . Key structural features include:

  • Stereochemistry: The (3aS,5R,6S,6aS) configuration ensures specific spatial arrangements critical for biological activity.
  • Functional Groups: The carboxylic acid at C5 and hydroxyl group at C6 enhance solubility and reactivity, enabling further derivatization.
  • Protective Groups: The 2,2-dimethyl substituent on the dioxolane ring acts as a protective group, stabilizing the molecule during synthetic processes .

Synonymous names include alpha-L-Xylofuranuronic acid, 1,2-O-(1-Methylethylidene)- and multiple IUPAC variants, reflecting its complex stereochemistry and functionalization .

Properties

IUPAC Name

(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6/c1-8(2)13-5-3(9)4(6(10)11)12-7(5)14-8/h3-5,7,9H,1-2H3,(H,10,11)/t3-,4-,5+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQLEMAYGCQRAW-CXXDYQFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H]([C@@H](O[C@H]2O1)C(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid , also known by its CAS number 35522-89-5 , has garnered attention in chemical biology due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and a detailed analysis of its properties.

  • Molecular Formula : C8_8H12_{12}O6_6
  • Molecular Weight : 204.18 g/mol
  • CAS Number : 35522-89-5
  • Purity : Typically around 97% .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies using various assays (e.g., DPPH and ABTS) have shown that such compounds can scavenge free radicals effectively, thus potentially reducing oxidative stress in biological systems .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro experiments have demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This effect is critical for conditions characterized by chronic inflammation .

Antimicrobial Activity

A series of tests have been conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. Results indicated notable activity against both gram-positive and gram-negative bacteria, suggesting its potential as a natural antimicrobial agent .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes related to metabolic pathways. For example, it has shown promising results in inhibiting alpha-glucosidase and alpha-amylase activities in vitro. This inhibition suggests potential applications in managing postprandial blood glucose levels in diabetic patients .

Case Study 1: Antioxidant Activity Assessment

In a controlled study involving various concentrations of the compound tested against DPPH radicals:

Concentration (µM)% Inhibition
1025%
5060%
10085%

This data highlights a dose-dependent increase in antioxidant activity.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies on RAW264.7 macrophages treated with lipopolysaccharide (LPS) showed that the compound significantly reduced the levels of TNF-alpha and IL-6:

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
LPS300400
Compound + LPS100150

This indicates a substantial reduction in inflammatory markers upon treatment with the compound.

Scientific Research Applications

Pharmaceutical Applications

The compound has garnered attention as a pharmaceutical intermediate , particularly in the synthesis of glycosidic compounds and other biologically active molecules. Its unique structure allows for modifications that enhance the pharmacological properties of derivatives.

Case Studies

  • Synthesis of Sotagliflozin :
    • Sotagliflozin is an SGLT inhibitor used for diabetes management. (3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid serves as an intermediate in its synthesis. The compound's hydroxyl group facilitates the formation of crucial glycosidic bonds during the synthetic pathway .
  • Antiviral Research :
    • Recent studies have investigated derivatives of this compound for antiviral activity. Modifications to the dioxole ring have shown promising results against specific viral strains, suggesting potential applications in antiviral drug development .

Biochemical Applications

In biochemical research, this compound is utilized for its ability to mimic natural substrates in enzyme-catalyzed reactions. Its structural features allow it to act as a substrate or inhibitor for various enzymes.

Case Studies

  • Enzyme Inhibition :
    • Research has demonstrated that this compound can inhibit certain glycosyltransferases. This property is leveraged in developing tools for studying carbohydrate metabolism and enzyme kinetics .
  • Chemical Biology Tools :
    • The compound is being explored as a chemical probe in biological systems to study glycosylation processes. Its ability to integrate into metabolic pathways makes it a valuable tool for researchers investigating carbohydrate-related diseases .

Summary Table of Applications

Application AreaSpecific Use CasesReferences
PharmaceuticalIntermediate for Sotagliflozin synthesis ,
Antiviral compound research ,
BiochemicalEnzyme inhibition studies ,
Chemical probes for glycosylation studies ,

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of tetrahydrofuro[2,3-d][1,3]dioxole derivatives. Below is a comparative analysis of its structural analogs, emphasizing functional group variations, synthetic routes, and applications.

Functional Group Variations

Compound Name Key Substituents Molecular Weight Applications/Notes Reference
(3aS,5R,6S,6aS)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid (Target) -COOH (C5), -OH (C6) 232.23 g/mol Sotagliflozin intermediate; high solubility due to polar groups
(3aR,5S,6S,6aR)-6-Azido analog -N₃ (C6) 255.27 g/mol Click chemistry precursor; enhanced reactivity for bioconjugation
(3aR,5S,6aS)-5-(2-Fluoro-1-hydroxyethyl) derivative -CH₂FCH₂OH (C5) 222.21 g/mol Fluorinated analog; potential PET imaging agent due to fluorine-18 incorporation
(3aS,4S,6R,6aR)-6-(6-Amino-2-chloro-purin-9-yl) derivative -Cl, -NH₂ (purine base) 355.73 g/mol Antiviral/antibacterial candidate; nucleoside analog for enzyme inhibition
(3aR,5S,6R,6aR)-5-[(R)-1,2-Dihydroxyethyl] derivative -CH(OH)CH₂OH (C5) 262.25 g/mol Hydrogen-bonding network stabilizes crystal packing for X-ray studies

Key Research Findings

  • Stereochemical Influence : The (3aS,5R,6S,6aS) configuration is essential for binding to sodium-glucose cotransporter 2 (SGLT2) in diabetes therapeutics .
  • Crystallography : Hydrogen bonding (O–H···O) in analogs like [(3aR,5S,6R,6aR)-5-((R)-1,2-dihydroxyethyl) derivative] stabilizes layered crystal structures, aiding in X-ray refinement via SHELXL .
  • Protection Strategies : TBDMS and acetonide groups () prevent unwanted side reactions during multi-step syntheses.

Preparation Methods

Oxidation Process

  • Starting Material: (3aS,5S,6R,6aS)-5-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d]dioxol-6-ol
  • Solvent System: Acetone and water mixture (typical volume ratio 15:5 or 5:2)
  • Oxidants and Catalysts:
    • Sodium bicarbonate (NaHCO3) as base (3 equivalents)
    • Sodium bromide (NaBr) as co-catalyst (20 mol%)
    • TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) free radical (2 mol%) as primary oxidation catalyst
    • Trichloroisocyanuric acid (TCCA) as stoichiometric oxidant (1 equivalent)
  • Conditions:
    • Temperature: Initially cooled to 0–5 °C during TCCA addition, then stirred at 20 °C
    • Duration: 24 hours reaction time followed by 1 hour post-treatment with methanol
  • Workup:
    • Filtration to remove solids
    • Washing with acetone
    • Removal of organic solvents under vacuum
    • Extraction of aqueous layer with ethyl acetate
    • Concentration and further filtration with acetone to isolate the acid as a yellow solid

This method yields the target acid in approximately 77–79% yield, demonstrating good efficiency and scalability.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Quantity (Example) Temperature Time Yield (%) Notes
Oxidation NaHCO3 (3 equiv), NaBr (20 mol%), TEMPO (2 mol%), TCCA (1 equiv) in acetone/H2O 25.0 g precursor in 375 mL acetone + 125 mL water 0–5 °C (TCCA addition), then 20 °C 24 h + 1 h methanol treatment 79% Formation of white suspension; filtration and extraction required
Workup & Isolation Filtration, solvent removal, EtOAc extraction, acetone filtration N/A Room temperature N/A N/A Product isolated as yellow solid

Characterization of the Product

  • 1H NMR (Methanol-d4):
    • Signals consistent with the expected structure: d 6.00 (d, J=3.2 Hz, 1H), 4.72 (d, J=3.2 Hz, 1H), 4.53 (d, J=3.2 Hz, 1H), 4.38 (d, J=3.2 Hz, 1H), 1.44 (s, 3H), 1.32 (s, 3H)
  • Physical State: Yellow solid
  • Purity: High, suitable for further derivatization or research applications

Subsequent Functionalization Example

The carboxylic acid can be further converted to amide derivatives using standard peptide coupling reagents:

  • Reagents:
    • TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) as coupling agent (1.5 equiv)
    • N-Methylmorpholine (NMM) as base (1.5 equiv)
    • Morpholine as nucleophile (1.5 equiv)
  • Conditions:
    • THF solvent, room temperature
    • Stirring for 6 hours after initial activation for 30 minutes
  • Yield: ~64% of morpholine amide derivative after purification by silica gel chromatography

Summary Table of Preparation Method

Parameter Details
Starting Material (3aS,5S,6R,6aS)-5-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d]dioxol-6-ol
Oxidation Catalysts TEMPO (2 mol%), NaBr (20 mol%)
Oxidant Trichloroisocyanuric acid (TCCA, 1 equiv)
Base Sodium bicarbonate (3 equiv)
Solvent Acetone/water mixture
Temperature 0–5 °C (addition), then 20 °C
Reaction Time 24 hours + 1 hour methanol treatment
Yield 77–79%
Product (3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d]dioxole-5-carboxylic acid
Product Form Yellow solid

Research Findings and Practical Notes

  • The use of TEMPO-mediated oxidation with TCCA as the stoichiometric oxidant provides a mild yet effective method to selectively oxidize the hydroxymethyl group to the carboxylic acid without affecting the sensitive bicyclic acetal structure.
  • Reaction conditions are optimized to avoid overoxidation or decomposition; cooling during TCCA addition is critical.
  • The workup involving filtration and solvent extraction ensures high purity and good recovery.
  • This method is scalable and reproducible, making it suitable for pharmaceutical research and synthetic applications.
  • The compound’s stereochemistry is preserved throughout the oxidation process, as confirmed by NMR analysis.
  • Subsequent functionalization (e.g., amide formation) can be performed efficiently using standard peptide coupling reagents, expanding the compound’s utility in medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for producing (3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid, and how can reaction conditions be standardized?

Methodological Answer: The synthesis of this compound typically involves stereoselective strategies to control the tetrahydrofurodioxole core. A validated protocol includes:

  • Stepwise Functionalization : Use of protected sugar derivatives as starting materials (e.g., dihydroxyethyl intermediates) followed by oxidation and cyclization .
  • Reaction Conditions :
    • Time : 3 hours for key coupling steps to minimize side reactions .
    • Purification : Flash column chromatography on silica gel (hexane/ethyl acetate gradients) achieves >90% purity, with diastereomeric ratios (dr) monitored via HPLC .
  • Yield Optimization : Adjusting temperature (0–25°C) and catalyst loading (e.g., Pd/C for hydrogenation) improves yields to 40–46% .

Q. How can researchers confirm the stereochemical configuration and purity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray Crystallography : Single-crystal analysis (monoclinic P2₁, a = 5.5794 Å, b = 15.6118 Å) confirms the (3aS,5R,6S,6aS) configuration. Data collection with a Nonius KappaCCD diffractometer (λ = 0.71073 Å) refines to R-factor = 0.027 .
  • NMR Spectroscopy :
    • ¹H NMR : Key signals include δ 4.85 (d, J = 5.1 Hz, H-6) and δ 1.45 (s, 2×CH₃) .
    • ¹³C NMR : Carboxylic acid carbonyl at δ 175.2 ppm .
  • Purity Analysis : HPLC (C18 column, 0.1% TFA in H₂O/MeCN) with retention time 12.3 min .

Advanced Research Questions

Q. How can diastereomeric byproducts be minimized during synthesis, and what analytical tools resolve such mixtures?

Methodological Answer:

  • Stereochemical Control : Use chiral auxiliaries (e.g., phenylsulfonyl groups) to direct cyclization stereochemistry. For example, GP4 conditions (TMSOTf, 0°C) achieve dr 8:1 .
  • Chromatographic Separation : Reverse-phase HPLC (MeOH/H₂O, 70:30) with a chiral column (Chiralpak IA) resolves diastereomers. Retention times differ by ~1.2 min .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition-state energies to rationalize dr outcomes .

Challenges : Competing epimerization at C-5 under basic conditions requires pH control (buffer at pH 6.5–7.0) during workup .

Q. What computational approaches predict the compound’s reactivity in glycosylation or esterification reactions?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate nucleophilic attack at the anomeric center (C-5) using AMBER force fields. Parameters include solvation effects (explicit water) and glycosidic bond torsion angles .
  • Docking Studies : Predict binding to enzymes (e.g., glycosyltransferases) using AutoDock Vina. Key interactions: hydrogen bonds between the carboxylic acid group and Arg residues .
  • QM/MM Calculations : Model transition states for esterification (e.g., methanesulfonate formation) at the B3LYP/cc-pVDZ level .

Validation : Compare computed activation energies (ΔG‡) with experimental kinetics (Arrhenius plots) .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation pathways dominate?

Methodological Answer:

  • Stability Studies :
    • pH Stability : Incubate at pH 2–9 (37°C, 24 hrs). LC-MS identifies degradation products (e.g., lactone formation at pH <3) .
    • Thermal Stability : TGA shows decomposition onset at 180°C (N₂ atmosphere) .
  • Mechanistic Insights :
    • Acidic Hydrolysis: Cleavage of the dioxole ring via protonation at O-2 .
    • Oxidative Degradation: ROS (e.g., H₂O₂) attack the furan ring, forming diketone byproducts .

Q. What strategies enable selective functionalization of the hydroxyl and carboxylic acid groups for derivative synthesis?

Methodological Answer:

  • Protection/Deprotection :
    • Carboxylic Acid : Protect as methyl ester (CH₂N₂/MeOH) or tert-butyl ester (Boc₂O, DMAP) .
    • Hydroxyl Groups : Silylation (TBDMSCl, imidazole) or acetylation (Ac₂O, pyridine) .
  • Selective Esterification : Use Mitsunobu conditions (DIAD, Ph₃P) to target the primary hydroxyl (C-6) while leaving the carboxylic acid intact .
  • Monitoring : IR spectroscopy tracks ester formation (C=O stretch at 1740 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid
Reactant of Route 2
(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.